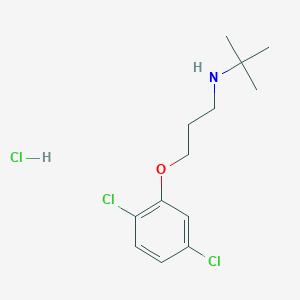
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide, also known as BDCPA, is a chemical compound that has been widely used in scientific research due to its various applications.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and development of plants, fungi, and bacteria. Specifically, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In plants, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide inhibits the synthesis of fatty acids, leading to a decrease in membrane lipid content and ultimately cell death. In fungi and bacteria, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide disrupts the synthesis of cell wall components, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide is highly toxic and must be handled with care. Additionally, its effects on non-target organisms are not well understood.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. One area of research is the development of new herbicides and antimicrobial agents based on the structure of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. Additionally, further studies are needed to determine the effects of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide on non-target organisms and its potential impact on the environment. Finally, the development of new synthesis methods for 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide could lead to improvements in its purity and safety.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide involves the reaction of 2,4-dibromo-6-chlorophenol with 3,5-dichloroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. The purity of the compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been widely used in scientific research due to its various applications. It has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl3NO2/c15-8-1-2-13(12(18)3-8)21-7-14(20)19-11-5-9(16)4-10(17)6-11/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFRGANDHKLBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

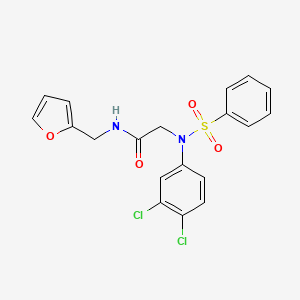
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)
![2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5039428.png)


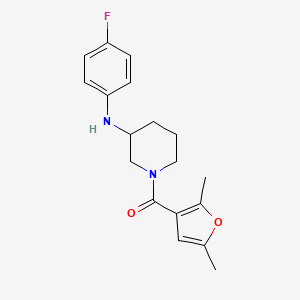
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)
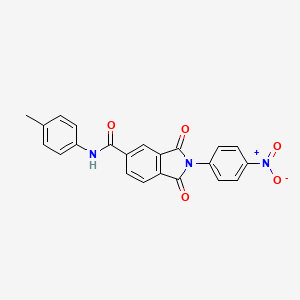
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
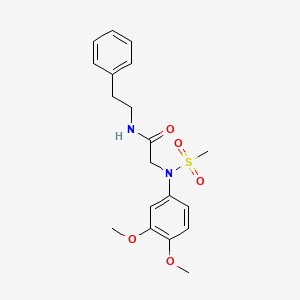
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)
